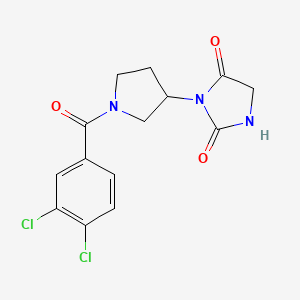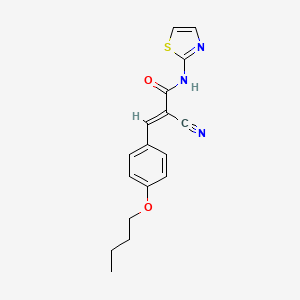
(E)-3-(4-butoxyphenyl)-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-3-(4-butoxyphenyl)-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide, also known as BPTP, is a chemical compound that has gained much attention in scientific research due to its potential pharmacological properties. BPTP belongs to the family of prop-enamides, which are known for their wide range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties. In
Mecanismo De Acción
The mechanism of action of (E)-3-(4-butoxyphenyl)-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide is not fully understood, but it is believed to be mediated by its ability to inhibit the activity of certain enzymes and pathways. (E)-3-(4-butoxyphenyl)-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide has been shown to inhibit the activity of the enzyme COX-2, which is involved in the production of pro-inflammatory cytokines. (E)-3-(4-butoxyphenyl)-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide also inhibits the NF-κB pathway, which is involved in the regulation of immune responses and inflammation. Additionally, (E)-3-(4-butoxyphenyl)-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
(E)-3-(4-butoxyphenyl)-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the pathogenesis of many inflammatory diseases. (E)-3-(4-butoxyphenyl)-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide has also been shown to induce apoptosis in cancer cells, leading to the inhibition of tumor growth. Furthermore, (E)-3-(4-butoxyphenyl)-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide has been shown to inhibit the replication of the influenza virus, suggesting its potential as an anti-viral agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of (E)-3-(4-butoxyphenyl)-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide is its wide range of biological activities, which makes it a promising candidate for the development of new drugs. (E)-3-(4-butoxyphenyl)-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide is also relatively easy to synthesize, making it readily available for scientific research. However, one of the limitations of (E)-3-(4-butoxyphenyl)-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide is its low solubility in water, which can make it difficult to administer in vivo. Additionally, further studies are needed to fully understand the mechanism of action of (E)-3-(4-butoxyphenyl)-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide and its potential side effects.
Direcciones Futuras
There are several future directions for research on (E)-3-(4-butoxyphenyl)-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide. One potential direction is the development of (E)-3-(4-butoxyphenyl)-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide derivatives with improved pharmacological properties, such as increased solubility and potency. Another direction is the investigation of the potential use of (E)-3-(4-butoxyphenyl)-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide as an anti-viral agent against other viruses. Additionally, further studies are needed to fully understand the mechanism of action of (E)-3-(4-butoxyphenyl)-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide and its potential side effects, which will be important for the development of safe and effective drugs based on (E)-3-(4-butoxyphenyl)-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide.
Métodos De Síntesis
The synthesis of (E)-3-(4-butoxyphenyl)-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide involves the reaction between 4-butoxybenzaldehyde and 2-aminothiazole in the presence of a base, followed by the addition of cyanoacetic acid and subsequent dehydration. The final product is obtained after purification by column chromatography. The yield of (E)-3-(4-butoxyphenyl)-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide is around 60%, and the purity is confirmed by NMR and IR spectroscopy.
Aplicaciones Científicas De Investigación
(E)-3-(4-butoxyphenyl)-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide has been studied extensively for its potential pharmacological properties. It has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. (E)-3-(4-butoxyphenyl)-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide has also been found to have anti-cancer properties by inducing apoptosis in cancer cells and inhibiting the growth of tumors. Furthermore, (E)-3-(4-butoxyphenyl)-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide has been shown to have anti-viral activity against the influenza virus by inhibiting viral replication.
Propiedades
IUPAC Name |
(E)-3-(4-butoxyphenyl)-2-cyano-N-(1,3-thiazol-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S/c1-2-3-9-22-15-6-4-13(5-7-15)11-14(12-18)16(21)20-17-19-8-10-23-17/h4-8,10-11H,2-3,9H2,1H3,(H,19,20,21)/b14-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOKRMTMSEMNEBM-SDNWHVSQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=C(C#N)C(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 4-((3-methylpiperidin-1-yl)sulfonyl)benzoate](/img/structure/B2658783.png)
![5-(Furan-2-yl(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2658784.png)
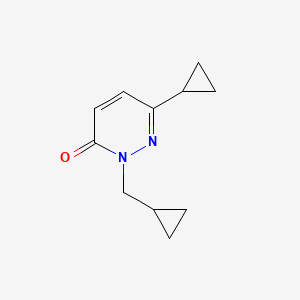
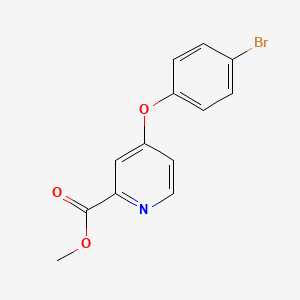
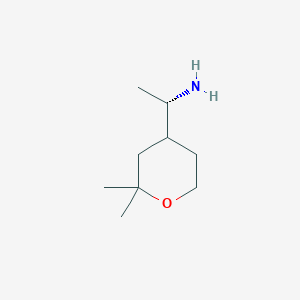
![2-(4-bromophenyl)-6-methyl-1-[4-(trifluoromethoxy)phenyl]-6,7-dihydro-5H-indol-4-one](/img/structure/B2658791.png)
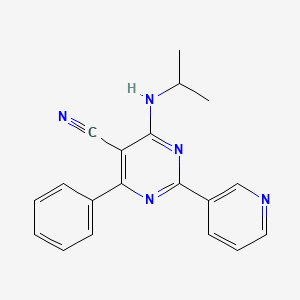
![N-[4-(3-Methyl-pyrazole-1-carbonyl)-phenyl]-propionamide](/img/structure/B2658793.png)



![N-[3-[4-(2-Fluorophenyl)-2-methylpiperazin-1-yl]-3-oxopropyl]prop-2-enamide](/img/structure/B2658801.png)
